molecular formula C15H16F2N2O B2497164 N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide CAS No. 2034386-62-2

N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide

Cat. No.: B2497164
CAS No.: 2034386-62-2
M. Wt: 278.303
InChI Key: KCQLZQSLBQESDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide is a useful research compound. Its molecular formula is C15H16F2N2O and its molecular weight is 278.303. The purity is usually 95%.
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Scientific Research Applications

Antituberculosis Activity

Indole-2-carboxamides, a class that includes compounds structurally related to N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide, have been identified as promising antituberculosis agents. These compounds exhibit low micromolar potency against Mycobacterium tuberculosis and have shown improved in vitro activity compared to standard TB drugs. Lead candidates from this class demonstrated favorable oral pharmacokinetic properties in rodents and in vivo efficacy, highlighting their potential as new antituberculosis agents (Kondreddi et al., 2013).

MmpL3 Inhibition for Tuberculosis Treatment

Research on indolecarboxamides has identified a new chemical scaffold with significant anti-TB activity, both in vitro and in vivo. A specific analog, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, was discovered to have exceptional activity against drug-sensitive, multidrug-resistant, and extensively drug-resistant Mycobacterium tuberculosis strains. This compound's superior ADMET properties and activity in the TB aerosol lung infection model suggest its potential as a clinical trial candidate (Stec et al., 2016).

Synthetic Methodologies and Chemical Transformations

Studies have explored the use of indole-2-carboxamides in various synthetic methodologies, highlighting their utility in organic chemistry. For instance, Rh(III)-catalyzed annulations between indoles and iodonium carbenes have been developed for the synthesis of tricyclic and tetracyclic N-heterocycles, demonstrating the versatility of indole derivatives in creating complex molecular architectures (Nunewar et al., 2021).

Antimycobacterial and Anticancer Properties

Functionalized indoles have been synthesized and evaluated for antimycobacterial activity against Mycobacterium tuberculosis, showing moderate to good inhibitory activity. Additionally, some compounds displayed broad-spectrum antiproliferative activity against leukemia cell lines, underscoring the potential of indole derivatives in developing new antimicrobial and anticancer agents (Cihan-Üstündağ & Çapan, 2012).

Anti-inflammatory Applications

A study on indole-2-carboxamide derivatives designed for treating sepsis revealed that these compounds effectively inhibited the expression of inflammatory mediators in macrophages. The compounds showed potential in reducing pulmonary inflammation and improving lung histopathology in mice, suggesting their usefulness in treating inflammatory diseases (Liu et al., 2016).

Safety and Hazards

The safety and hazards of this compound are not known. As with any chemical, it should be handled with appropriate safety precautions .

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O/c16-15(17)6-3-12(4-7-15)19-14(20)11-2-1-10-5-8-18-13(10)9-11/h1-2,5,8-9,12,18H,3-4,6-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQLZQSLBQESDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC3=C(C=C2)C=CN3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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